Aminacrine undecylate

Lipophilicity Dermal Delivery Physicochemical Property

Aminacrine undecylate is a salt form of the acridine-based topical antiseptic aminacrine (9-aminoacridine), paired with undecanoic acid. This compound belongs to the aminoacridine class of fluorescent anti-infective dyes that intercalate into DNA, disrupting microbial replication and exerting broad-spectrum antibacterial and antifungal activity.

Molecular Formula C24H32N2O2
Molecular Weight 380.53
CAS No. 17162-18-4
Cat. No. B605426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminacrine undecylate
CAS17162-18-4
SynonymsAminacrine undecylate
Molecular FormulaC24H32N2O2
Molecular Weight380.53
Structural Identifiers
SMILESCCCCCCCCCCC(=O)O.c1ccc2c(c1)c(c3ccccc3n2)N
InChI1S/C13H10N2.C11H22O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;1-2-3-4-5-6-7-8-9-10-11(12)13/h1-8H,(H2,14,15);2-10H2,1H3,(H,12,13)
InChIKeyIUUJXUYYPDJKHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aminacrine Undecylate (CAS 17162-18-4): A Lipophilic Acridine Salt for Specialized Antiseptic and Research Procurement


Aminacrine undecylate is a salt form of the acridine-based topical antiseptic aminacrine (9-aminoacridine), paired with undecanoic acid [1]. This compound belongs to the aminoacridine class of fluorescent anti-infective dyes that intercalate into DNA, disrupting microbial replication and exerting broad-spectrum antibacterial and antifungal activity [2]. As a highly fluorescent probe, it also functions as an intracellular pH indicator and a mutagen in experimental settings [1]. The undecylate counterion imparts distinct lipophilicity and physicochemical behavior that differentiates this salt from the more common hydrochloride and free base forms, influencing its suitability for specific formulation and research applications.

Why Aminacrine Undecylate Cannot Be Casually Substituted with Aminacrine HCl or Free Base in Formulations


Aminacrine salts are not interchangeable because the counterion dramatically alters key properties governing biological performance. The undecylate salt exhibits a calculated LogP of ~6.89 , compared to ~2.74 for the free base [1] and ~4.35 for the hydrochloride . This >100-fold difference in predicted octanol-water partition coefficient translates to profoundly different membrane permeability, tissue retention, and solubility profiles. Furthermore, the undecanoate chain (C11) falls precisely within the alkyl chain length (C10–C14) that confers peak antibacterial activity in related 9-aminoacridine analogues [2]. Procuring the incorrect salt form risks suboptimal antimicrobial efficacy, altered biodistribution in topical formulations, and unpredictable experimental outcomes in pH-sensing or DNA-binding assays.

Quantitative Differentiation Evidence for Aminacrine Undecylate Against Key Comparators


Lipophilicity Superiority: LogP 6.89 Extends Dermal and Membrane Partitioning Versus Free Base (LogP 2.74) and HCl Salt (LogP 4.35)

Aminacrine undecylate exhibits a calculated LogP of 6.89 , which is 4.15 log units higher than the free base aminacrine (LogP 2.74) [1] and 2.54 log units higher than aminacrine hydrochloride (LogP 4.35) . This represents an approximately 14,000‑fold and 350‑fold difference in octanol–water partition coefficient, respectively, indicating vastly superior partitioning into lipophilic environments such as the stratum corneum, cell membranes, and oily formulation bases.

Lipophilicity Dermal Delivery Physicochemical Property

Optimal Alkyl Chain Length: Undecanoate (C11) Aligns with Peak Antibacterial MIC₉₉ Range (2–3 µM) Against MRSA

In a systematic SAR study of N‑alkyl‑9‑aminoacridines, peak antibacterial activity against methicillin‑resistant and methicillin‑sensitive Staphylococcus aureus was achieved with alkyl chain lengths of 10 to 14 carbons, yielding MIC₉₉ values of 2–3 μM [1]. Aminacrine undecylate incorporates an undecanoate (C11) side chain, positioning it directly within this optimal antimicrobial window. While the undecanoate is a salt counterion rather than an N‑alkyl substituent, the amphiphilic character contributed by the 11‑carbon fatty acid is expected to enhance membrane‑active disruption similar to the N‑alkyl analogues.

Antibacterial Activity MRSA Structure–Activity Relationship

Photobactericidal Selectivity: Aminacrine Derivatives Exhibit Organism‑Selective Phototoxicity, Unlike Proflavine and Acridine Orange Which Are Broadly Photobactericidal

Under a total light dose of 6.3 J/cm², derivatives of 9‑aminoacridine (aminacrine) exhibited phototoxicity against only one or more of the five test organisms (Staphylococcus aureus, Enterococcus faecalis, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa). In contrast, the established photosensitizing acridines proflavine and acridine orange were photobactericidal against all five strains [1]. This organism‑selective phototoxicity profile may reduce collateral damage to host tissues or commensal flora during photoactivated antimicrobial treatment.

Photobactericidal Selectivity Photosensitization

Broad‑Spectrum Antiviral Activity: Aminacrine Inhibits Rhinovirus, Influenza A, and Herpes Simplex Virus, a Property Not Demonstrated for Other Acridine Antiseptics

In a high‑content image‑based screen of 1,280 FDA‑approved compounds, aminacrine was identified as a potent inhibitor of rhinovirus, influenza A virus, and herpes simplex virus infections in cell culture [1]. The Z‑score‑based ranking indicated strong antiviral activity, although exact IC₅₀ values were not separately reported for aminacrine [1]. Importantly, other acridine‑based topical antiseptics such as proflavine and acriflavine were not noted as hits in this screen, suggesting a unique antiviral breadth for the aminacrine pharmacophore [REFS-1, REFS-2].

Antiviral Activity Broad‑Spectrum Acridine Antiseptics

High‑Value Application Scenarios Where Aminacrine Undecylate's Differentiation Drives Selection


Topical Antiseptic Formulations Requiring Enhanced Skin Penetration and Lipid‑Phase Retention

The LogP of 6.89 indicates that aminacrine undecylate partitions strongly into lipid‑rich vehicles and the stratum corneum. Formulators developing ointments, creams, or transdermal patches for wound antisepsis can leverage this lipophilicity to achieve sustained local drug levels with potentially lower total drug loading .

Antimicrobial Prototyping Against Drug‑Resistant Gram‑Positive Pathogens

With its C11 undecanoate chain aligning within the optimal range (C10–C14) for peak antibacterial activity against MRSA (MIC₉₉ 2–3 μM in N‑alkyl analogues), aminacrine undecylate is a rational choice for SAR campaigns targeting membrane‑active amphiphiles against resistant Staphylococci [1].

Photoactivated Antimicrobial Wound Care Research Requiring Selective Bacterial Targeting

The phototoxicity of 9‑aminoacridine derivatives is organism‑selective, unlike the pan‑strain photobactericidal action of proflavine and acridine orange. Researchers investigating light‑activated wound antisepsis can use the undecylate salt to study therapies that eliminate pathogens while preserving beneficial wound microbiota [2].

Multimodal Anti‑Infective Screens Targeting Bacterial and Viral Co‑Infections

Aminacrine's demonstrated inhibition of rhinovirus, influenza A, and herpes simplex virus, combined with its known antibacterial activity, positions the undecylate salt as a candidate for topical products designed for wounds or mucosal surfaces at risk of mixed bacterial–viral infections [3].

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